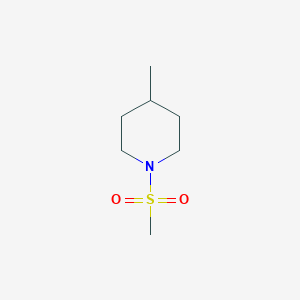

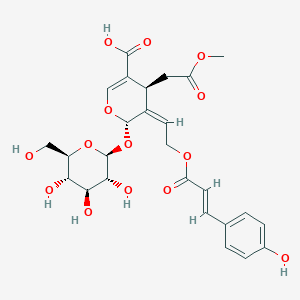

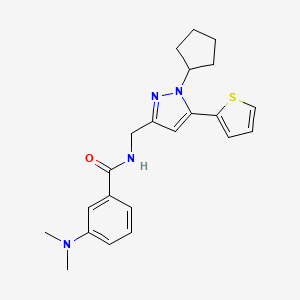

![molecular formula C10H8F2N4OS2 B2841150 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide CAS No. 799784-82-0](/img/structure/B2841150.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are nitrogen-sulfur heterocycles that have been extensively studied due to their broad spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is a bioisostere of pyrimidine . This allows the compound to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved papers, the compound’s synthesis involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications

Glutaminase Inhibition

- The analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which includes compounds related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown promise in inhibiting the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Central Nervous System Activity

- Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, which are structurally related, have been found to possess antidepressant and anxiolytic properties. These compounds, with varied substituents in the thiadiazole moiety, were compared in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).

Tumor-Associated Carbonic Anhydrase Inhibition

- Research on halogenated sulfonamides, including those related to 5-amino-1,3,4-thiadiazole-2-sulfonamide, shows potential in inhibiting tumor-associated isozyme carbonic anhydrase (CA) IX. This study suggests the possibility of designing more potent and selective inhibitors of CA IX for potential use as antitumor agents (Ilies et al., 2003).

Anticancer Properties

- A study on the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule, which includes 5-amino-1,3,4-thiadiazole-2-thiol, a related compound, reveals its potential in anticancer activity. This highlights the pharmacophore hybridization approach in designing drug-like small molecules with anticancer properties (Yushyn et al., 2022).

Antimicrobial Agents

- Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a structurally related compound, have shown moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).

Future Directions

The compound and its derivatives could be further evaluated for their potential pharmacological activities. Given their broad spectrum of activities, they could serve as promising candidates for drug development . Furthermore, the reactivity of the amine group in the derivatization process suggests that the 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

Mechanism of Action

Target of Action

Related compounds have been found to inhibit the enzyme urease , which plays a crucial role in the survival of certain bacteria by catalyzing the conversion of urea to ammonia and carbon dioxide .

Mode of Action

It is suggested that similar compounds interact well with the active site of their target enzymes, such as urease . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the production of ammonia and carbon dioxide from urea .

Biochemical Pathways

This could potentially disrupt the pH balance within the bacterial cell, affecting its survival .

Pharmacokinetics

The compound’s molecular properties such as its molecular weight (133), and its calculated partition coefficient (xlogp: 03) suggest that it may have suitable pharmacokinetic properties for drug development.

Result of Action

If it does inhibit urease as suggested, it could potentially lead to a decrease in the survival of urease-dependent bacteria .

Properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4OS2/c11-6-2-1-5(3-7(6)12)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLRSFMEHTCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

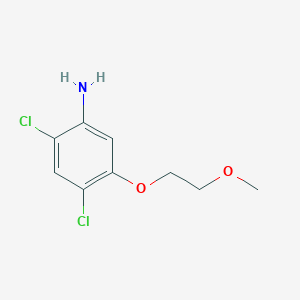

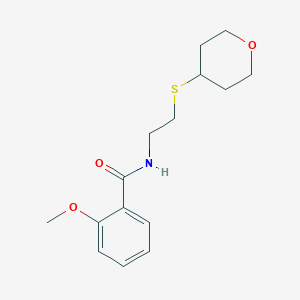

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

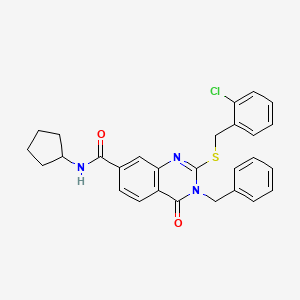

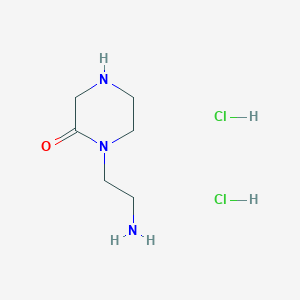

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)

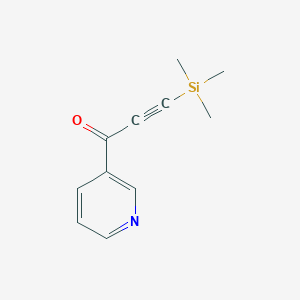

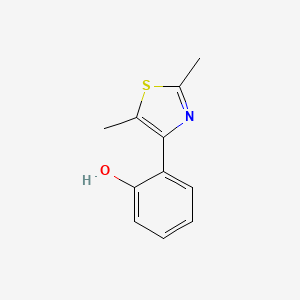

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)

![[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2841090.png)